N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide
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Overview
Description
N-[(1E)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a nitrophenyl group, and a furan ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-(diethylamino)benzaldehyde with 5-(4-nitrophenyl)furan-2-carbaldehyde in the presence of a hydrazine derivative. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(1E)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1E)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE
- N-[(1E)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-[5-(4-NITROPHENYL)THIOPHEN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE
Uniqueness
N-[(1E)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H29N5O5 |
---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
N-[(E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C31H29N5O5/c1-3-35(4-2)25-14-10-22(11-15-25)20-28(33-30(37)24-8-6-5-7-9-24)31(38)34-32-21-27-18-19-29(41-27)23-12-16-26(17-13-23)36(39)40/h5-21H,3-4H2,1-2H3,(H,33,37)(H,34,38)/b28-20+,32-21+ |
InChI Key |
GGVAJLDIZKITQV-XMPOVOTPSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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